2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

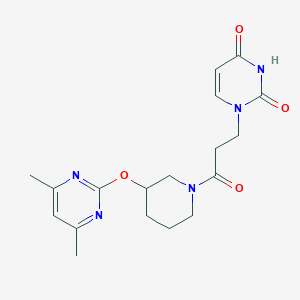

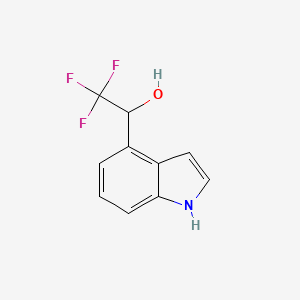

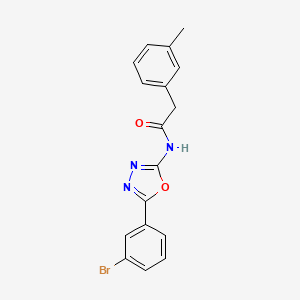

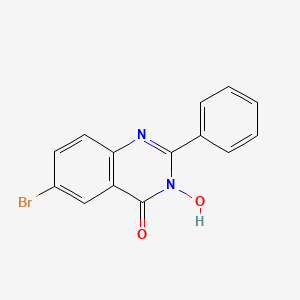

The compound “2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . The molecule also contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in bioactive molecules, including many drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the 2,4-difluoro groups on the benzene ring would likely influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the fluorine atoms could affect its lipophilicity .Scientific Research Applications

Synthesis and Characterization

A significant area of research involves the synthesis and structural characterization of tetrahydroquinoline derivatives. For instance, studies on the synthesis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives through [4+2] cycloaddition reactions reveal the formation of "pincer"- and "domino"-type adducts. These compounds demonstrate interesting solid-state behaviors such as forming self-assembled dimers or 1D supramolecular chains, highlighting the importance of F⋯O interactions (Grudova et al., 2020). Similarly, research into the synthesis of tetrahydroquinoline derivatives bearing a sulfonamide moiety has shown potential antitumor activities, indicating their utility in developing new therapeutic agents (Alqasoumi et al., 2010).

Molecular Interactions

Research has also focused on probing the molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides, including tetrahydroquinoline derivatives. These studies have provided insights into the design of compounds with improved selectivity toward druggable isoforms through the introduction of additional hydrophobic/hydrophilic functionalities (Bruno et al., 2017).

Anticancer and Antimicrobial Potential

Several trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds have shown promising results, outperforming reference drugs like doxorubicin in certain cases (Al-Dosari et al., 2013). Furthermore, research into 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases has highlighted the significant binding potency of fluorinated compounds, with applications potentially extending to therapeutic interventions (Dudutienė et al., 2013).

Catalytic Applications

Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized from reactions involving N-(quinoline-8-yl-aryl)benzenesulfonamides. These complexes demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives, showcasing their potential in synthetic chemistry applications (Dayan et al., 2013).

Mechanism of Action

Target of Action

The compound, also known as 2,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For instance, indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that this compound may also interfere with the viral replication pathway.

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with multiple targets. For example, if the compound does exhibit antiviral activity, it may inhibit viral replication, leading to a decrease in viral load .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters , which may also apply to this compound. Therefore, the physiological environment in which the compound acts can significantly impact its effectiveness and stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O3S/c1-13(2)9-10-24-18-6-5-16(11-14(18)3-8-20(24)25)23-28(26,27)19-7-4-15(21)12-17(19)22/h4-7,11-13,23H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGOGFWDPZJFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2939810.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2939814.png)

![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)

![Ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B2939820.png)